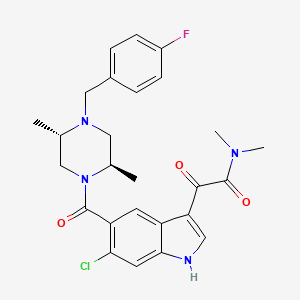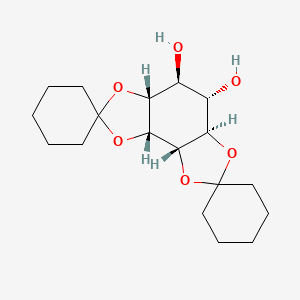
1,2:3,4-Di-O-cyclohexylidene-myo-inositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2:3,4-Di-O-cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring compound found in various biological systems. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 3,4 positions of the myo-inositol ring. It is commonly used in organic synthesis and has significant applications in various scientific fields .
准备方法
The synthesis of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol typically involves the protection of myo-inositol hydroxyl groups using cyclohexylidene groups. One common method involves the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst such as sulfuric acid-silica (H2SO4-silica). This reaction results in the simultaneous protection of the 1-OH and 2-OH groups, forming the 1,2-O-cyclohexylidene-myo-inositol intermediate. Further reaction with dimethoxycyclohexane leads to the formation of this compound .
化学反应分析
1,2:3,4-Di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding inositol phosphates.
Reduction: Reduction reactions can lead to the formation of deprotected inositol derivatives.
Substitution: The compound can undergo substitution reactions, such as p-toluenesulfonylation, to form various derivatives.
Common reagents used in these reactions include sulfuric acid, dimethoxycyclohexane, and p-toluenesulfonyl chloride. Major products formed from these reactions include inositol phosphates and various protected inositol derivatives .
科学研究应用
1,2:3,4-Di-O-cyclohexylidene-myo-inositol has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various inositol derivatives and phosphates.
Biology: The compound is used in the study of inositol metabolism and signaling pathways.
Medicine: It is employed in the research of diseases such as lithium-induced nephrogenic diabetes insipidus.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol involves its role as a protected form of myo-inositol. The cyclohexylidene groups protect the hydroxyl groups of myo-inositol, allowing for selective reactions at other positions. This protection is crucial for the synthesis of various inositol derivatives and phosphates, which are important in biological signaling pathways .
相似化合物的比较
1,2:3,4-Di-O-cyclohexylidene-myo-inositol can be compared with other similar compounds such as:
1,24,5-Di-O-cyclohexylidene-myo-inositol: This compound has cyclohexylidene groups at different positions and exhibits different reactivity.
1,25,6-Di-O-cyclohexylidene-myo-inositol: Another derivative with cyclohexylidene groups at the 1,2 and 5,6 positions, used in different synthetic applications.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique inositol derivatives .
属性
分子式 |
C18H28O6 |
|---|---|
分子量 |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13+,14+,15-,16+/m0/s1 |
InChI 键 |
PHAPESVEHHOBEI-UGYDUONOSA-N |
手性 SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
规范 SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


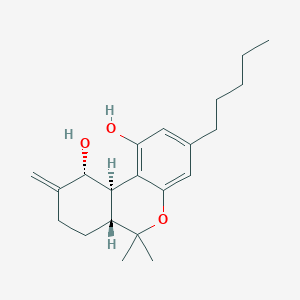

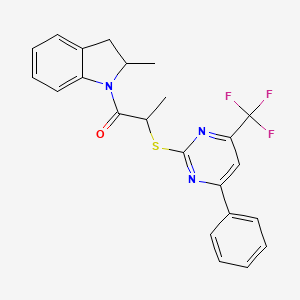
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
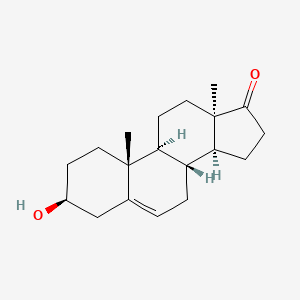
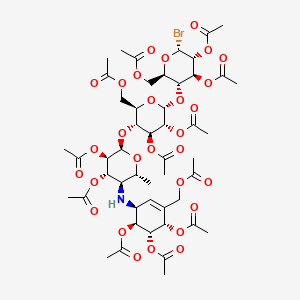
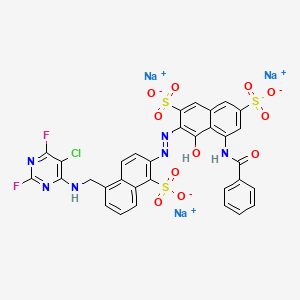
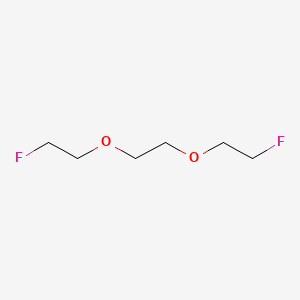
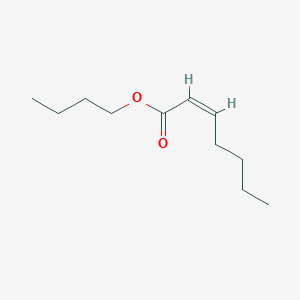


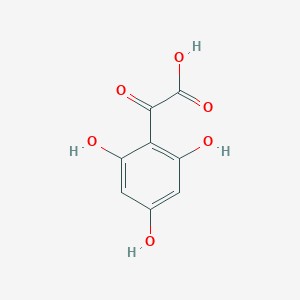
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
